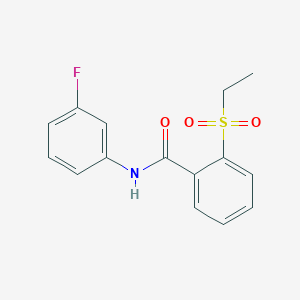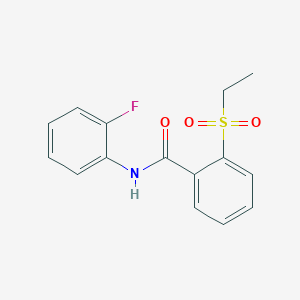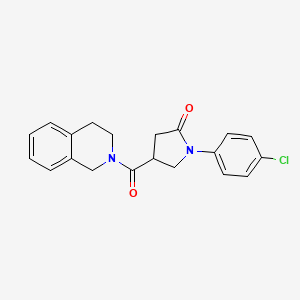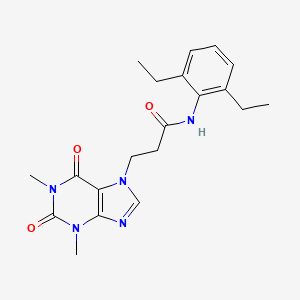
N-(3,4-dimethylphenyl)-4-(propanoylamino)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3,4-dimethylphenyl)-4-(propanoylamino)benzamide is an organic compound that belongs to the class of amides It is characterized by the presence of a benzamide group substituted with a 3,4-dimethylphenyl and a propanoylamino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-dimethylphenyl)-4-(propanoylamino)benzamide typically involves the reaction of 3,4-dimethylaniline with 4-aminobenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The resulting intermediate is then reacted with propanoyl chloride to yield the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-(3,4-dimethylphenyl)-4-(propanoylamino)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amide group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted amides or esters.
Scientific Research Applications
N-(3,4-dimethylphenyl)-4-(propanoylamino)benzamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(3,4-dimethylphenyl)-4-(propanoylamino)benzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.
Comparison with Similar Compounds
Similar Compounds
- N-(3,4-dimethylphenyl)-4-(acetylamino)benzamide
- N-(3,4-dimethylphenyl)-4-(butanoylamino)benzamide
- N-(3,4-dimethylphenyl)-4-(benzoylamino)benzamide
Uniqueness
N-(3,4-dimethylphenyl)-4-(propanoylamino)benzamide is unique due to its specific substitution pattern and the presence of both 3,4-dimethylphenyl and propanoylamino groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C18H20N2O2 |
|---|---|
Molecular Weight |
296.4 g/mol |
IUPAC Name |
N-(3,4-dimethylphenyl)-4-(propanoylamino)benzamide |
InChI |
InChI=1S/C18H20N2O2/c1-4-17(21)19-15-9-6-14(7-10-15)18(22)20-16-8-5-12(2)13(3)11-16/h5-11H,4H2,1-3H3,(H,19,21)(H,20,22) |
InChI Key |
HUGDFNSGSBSWDB-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)NC1=CC=C(C=C1)C(=O)NC2=CC(=C(C=C2)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[(4-chlorophenyl)carbonyl]-N-(4,6-dimethylpyrimidin-2-yl)piperidine-4-carboxamide](/img/structure/B11161183.png)
![N-(4-{[4-(2-methoxyphenyl)piperazin-1-yl]sulfonyl}phenyl)-2-(thiophen-2-yl)acetamide](/img/structure/B11161190.png)
![methyl {7-[2-(allyloxy)-2-oxoethoxy]-4-methyl-2-oxo-2H-chromen-3-yl}acetate](/img/structure/B11161207.png)

![4-(acetylamino)-N-[4-(azepan-1-ylsulfonyl)phenyl]-5-chloro-2-methoxybenzamide](/img/structure/B11161222.png)



![N-[5-(ethoxymethyl)-1,3,4-thiadiazol-2-yl]-4-(propanoylamino)benzamide](/img/structure/B11161244.png)
![Ethyl 2-({3-[(4-chlorophenyl)sulfanyl]propanoyl}amino)-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B11161248.png)
![2-(2-fluorophenyl)-N-[2-(1H-imidazol-5-yl)ethyl]-5-methyl-1,3-thiazole-4-carboxamide](/img/structure/B11161251.png)
![1-(4-fluorophenyl)-N-{2-[(4-methoxyphenyl)carbamoyl]phenyl}-5-oxopyrrolidine-3-carboxamide](/img/structure/B11161253.png)
![1-cyclohexyl-N-[4-(dipropylsulfamoyl)phenyl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B11161258.png)

